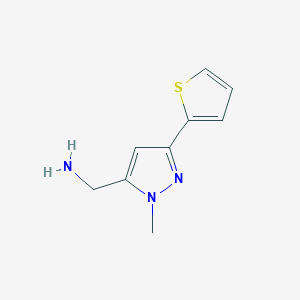![molecular formula C14H21NO B3022431 [1-(4-Methoxyphenyl)cyclohexyl]methanamine CAS No. 36970-20-4](/img/structure/B3022431.png)
[1-(4-Methoxyphenyl)cyclohexyl]methanamine
Übersicht
Beschreibung
“[1-(4-Methoxyphenyl)cyclohexyl]methanamine” is a chemical compound with the CAS Number: 36970-20-4 . It has a molecular weight of 219.33 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[1-(4-Methoxyphenyl)cyclohexyl]methanamine” is 1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“[1-(4-Methoxyphenyl)cyclohexyl]methanamine” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of [1-(4-Methoxyphenyl)cyclohexyl]methanamine:
Analgesic Research
[1-(4-Methoxyphenyl)cyclohexyl]methanamine has been studied for its potential analgesic properties. Research indicates that derivatives of phencyclidine, including this compound, can significantly reduce both acute thermal and chronic chemical pain in animal models . This makes it a promising candidate for developing new pain management therapies.
Neuropharmacology
This compound is of interest in neuropharmacology due to its structural similarity to phencyclidine (PCP), which is known to affect the central nervous system. Studies have explored its potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .
Psychopharmacology
Given its structural relation to PCP, [1-(4-Methoxyphenyl)cyclohexyl]methanamine is also investigated for its psychotropic effects. Research in this area aims to understand its impact on mood, perception, and cognition, which could contribute to the development of new psychiatric medications .
Synthetic Chemistry
In synthetic chemistry, [1-(4-Methoxyphenyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of novel compounds with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a valuable scaffold for designing molecules with therapeutic benefits .
Pain Perception Studies
Research has shown that this compound can be used in pain perception studies to better understand the mechanisms of pain and develop more effective analgesics. Its effects on pain pathways provide insights that are crucial for advancing pain management strategies .
Pharmacological Characterization
Pharmacological studies of [1-(4-Methoxyphenyl)cyclohexyl]methanamine involve characterizing its binding affinities, metabolic pathways, and pharmacokinetics. This information is essential for assessing its safety and efficacy as a potential therapeutic agent .
Behavioral Studies
Behavioral research utilizes this compound to study its effects on animal behavior, which can provide valuable data on its potential side effects and therapeutic benefits. These studies help in understanding how the compound influences behavior and can guide the development of safer drugs .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of physiological effects .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Safety and Hazards
The safety information for “[1-(4-Methoxyphenyl)cyclohexyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
[1-(4-methoxyphenyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTWCTSDMHVTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



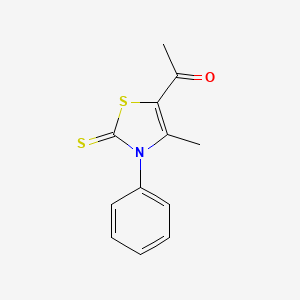

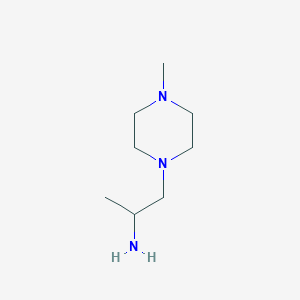
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)

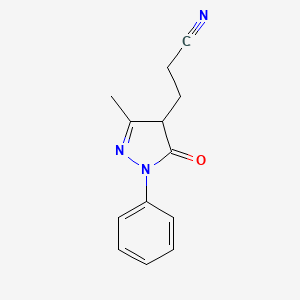
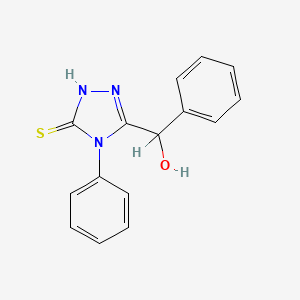

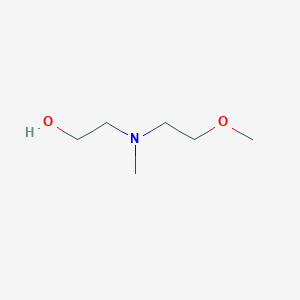
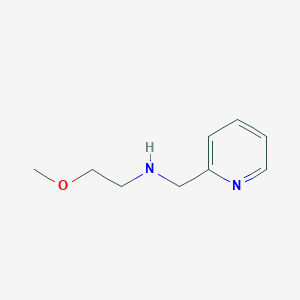
![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)
